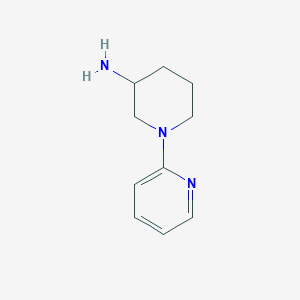

1-(Pyridin-2-yl)piperidin-3-amine

Beschreibung

Significance of the Aminopiperidine Scaffold in Chemical Biology and Medicinal Chemistry

The aminopiperidine scaffold is a crucial structural motif in the design and development of novel therapeutic agents. Piperidine (B6355638) itself, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in many FDA-approved drugs and natural alkaloids. enamine.netnih.gov Its derivatives are found in over twenty classes of pharmaceuticals, highlighting its versatility. nih.gov The introduction of an amino group to the piperidine ring to form an aminopiperidine scaffold further enhances its utility in medicinal chemistry for several key reasons:

Modulation of Physicochemical Properties: The aminopiperidine moiety can significantly influence a molecule's properties such as solubility, lipophilicity, and metabolic stability. enamine.netthieme-connect.com The introduction of chiral centers within the piperidine ring can further refine these properties, potentially leading to improved pharmacokinetic profiles and reduced cardiac toxicity. thieme-connect.com

Enhanced Biological Activity and Selectivity: This scaffold serves as a versatile building block for creating compounds with a wide range of biological activities. nih.govnih.gov Researchers have successfully developed aminopiperidine derivatives as potent agents for various conditions, including neurodegenerative diseases, pain, and viral infections. nih.govnih.govnih.gov For instance, 4-aminopiperidine (B84694) derivatives have been identified as a new class of potent cognition-enhancing drugs. nih.gov

Versatile Synthetic Core: The aminopiperidine structure allows for diverse chemical modifications at both the amino and the piperidine nitrogen atoms. nih.gov This adaptability enables the synthesis of large libraries of compounds for screening and structure-activity relationship (SAR) studies. nih.gov A notable example is the development of 4-aminopiperidine (4AP) derivatives as inhibitors of Hepatitis C Virus (HCV) assembly. nih.govacs.org

The following table provides examples of synthetic methods used to produce piperidine derivatives, which are foundational for creating aminopiperidine scaffolds.

| Starting Material | Reagent(s) | Catalyst/Conditions | Product Type | Reference(s) |

| Pyridines | H₂, Silanes | Iridium(III) Complex, Ruthenium, Cobalt, Palladium | Substituted Piperidines | nih.govmdpi.comchemrxiv.org |

| Amino Alcohols | Thionyl Chloride (SOCl₂) | One-pot reaction | Cyclic Amines | organic-chemistry.org |

| Alkyl Dihalides | Primary Amines/Hydrazines | Microwave irradiation | Nitrogen-containing heterocycles | organic-chemistry.org |

| α-bromoketones | 2-aminopyridines | TBHP, Toluene/Ethyl Acetate | N-(Pyridin-2-yl)amides / 3-bromoimidazo[1,2-a]pyridines | rsc.org |

This table presents a selection of synthetic routes to piperidine and related heterocyclic structures, illustrating the chemical versatility in accessing these important scaffolds.

Overview of Academic Research Trajectories for Piperidine-Pyridine Hybrid Compounds

The strategy of creating hybrid molecules by combining two or more pharmacologically important scaffolds is a well-established approach in drug discovery aimed at enhancing biological activity. nih.gov Piperidine-pyridine hybrids, which merge the structural features of both rings, have been the focus of significant research for their potential therapeutic applications. nih.govresearchgate.net

Key research trajectories for these hybrid compounds include:

Enzyme Inhibition: Researchers have designed and synthesized piperidine-pyridine hybrids as potent enzyme inhibitors. For example, derivatives combining these scaffolds have been evaluated as effective urease inhibitors, which is relevant for both pharmaceutical and agricultural applications. nih.gov

Anticancer Agents: The pyridine (B92270) ring is a component of many natural products and pharmacologically active molecules. researchgate.net The combination of pyridine with a piperidine moiety has been explored for developing novel anticancer agents. Studies have investigated these hybrids as selective inhibitors of enzymes like carbonic anhydrases (CAs), particularly isoforms associated with tumors. researchgate.net

Neurological Disorders: Both pyridine and piperidine alkaloids have been studied for their potential to interact with biological targets relevant to Alzheimer's disease, such as the β-amyloid protein. ncn.gov.pl The development of hybrid structures is a logical progression in the search for new agents to treat neurodegenerative conditions. nih.govncn.gov.pl

Antiviral and Antimicrobial Activity: The phenylpiperazinyl group, a related scaffold, is a core component of many antiviral, antibacterial, and antifungal agents. nih.gov Research has extended to creating piperidine-pyridine hybrids to explore their potential in combating infectious diseases. nih.govmdpi.com For instance, certain piperidinothiosemicarbazone derivatives with a pyridine ring have shown significant tuberculostatic activity. mdpi.com

The table below summarizes the biological activities investigated for various piperidine-pyridine hybrid derivatives and related compounds.

| Compound Class | Biological Target/Activity | Therapeutic Area | Reference(s) |

| Pyridylpiperazine Derivatives | Urease Inhibition | Anti-ureolytic | nih.gov |

| 4-Aminopiperidine Derivatives | Cognition Enhancement | Neurodegenerative Disease | nih.gov |

| 4-Aminopiperidine Derivatives | N-type Calcium Channel Blockade | Pain, Neuropathic Pain | nih.gov |

| 4-Aminopiperidine (4AP) Scaffold | HCV Assembly Inhibition | Antiviral (Hepatitis C) | nih.gov |

| Piperidinothiosemicarbazone Pyridine Derivatives | Tuberculostatic Activity | Antimicrobial (Tuberculosis) | mdpi.com |

| 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones | Antiviral (CVB-2, HSV-1) | Antiviral | nih.gov |

This table showcases the diverse therapeutic potential of molecules incorporating the aminopiperidine and pyridine motifs, highlighting key areas of research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyridin-2-ylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-4-3-7-13(8-9)10-5-1-2-6-12-10/h1-2,5-6,9H,3-4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJPUGUXHUHAKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302653 | |

| Record name | 1-(2-Pyridinyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185538-19-5 | |

| Record name | 1-(2-Pyridinyl)-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185538-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyridinyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Functionalization of the 1 Pyridin 2 Yl Piperidin 3 Amine Core

Reactivity of the Piperidine (B6355638) Ring System

The piperidine ring, a saturated heterocycle, and the attached pyridine (B92270) ring can undergo several transformations, including oxidation and reduction, which alter the core structure and its properties.

Oxidation Reactions

The oxidation of piperidine rings can lead to the formation of various products, including pyridines and N-oxides. Gas-phase oxidation of piperidine using "green oxidants" like hydrogen peroxide and nitrogen oxide (I) has been explored to produce pyridine and 2,3,4,5-tetrahydropyridine. scholarpublishing.org The specific products obtained depend on the reaction conditions. scholarpublishing.org Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) and iodosobenzene, in combination with TMSBr, have been used for the oxidation of saturated, carbamate-protected N-heterocycles like piperidines. nih.gov These reactions can lead to CH-functionalized products. nih.gov Additionally, piperidine can be converted to N-chloropiperidine, a chloramine, upon treatment with calcium hypochlorite. wikipedia.org This intermediate can then undergo dehydrohalogenation to form a cyclic imine. wikipedia.org

Reduction Reactions

The pyridine ring of the 1-(pyridin-2-yl)piperidine system can be reduced to a piperidine ring. Common methods for the reduction of pyridines include catalytic hydrogenation using transition metal catalysts like palladium, platinum, ruthenium, and rhodium. wikipedia.orgnih.gov These reactions often require high pressure and temperature. nih.govorganic-chemistry.org For instance, the hydrogenation of pyridine to piperidine is an industrial process typically carried out over a molybdenum disulfide catalyst. wikipedia.org

Alternative methods operating under milder conditions have been developed. A modified Birch reduction using sodium in ethanol (B145695) can also achieve the reduction of pyridine to piperidine. wikipedia.org Another mild and efficient method involves the use of ammonium (B1175870) formate (B1220265) and palladium on carbon to reduce pyridine N-oxides to piperidines. organic-chemistry.org This procedure is notable for its simplicity, high yields, and tolerance of various functional groups. organic-chemistry.org Electrochemical reduction using lead electrodes in dilute sulfuric acid has also been reported for the conversion of pyridine to piperidine. sciencemadness.org Furthermore, two strategies, "hydrogenation-hydride reduction" and "quaternization-hydride reduction," have been shown to effectively remove the N-pyridin-2-yl directing group from C-2 substituted piperidines under mild, room temperature conditions. researchgate.netnih.gov

Table 1: Selected Reduction Methods for the Pyridine Ring

| Method | Reagents/Catalyst | Conditions | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Transition Metals (Pd, Pt, Ru, Rh) | High pressure, high temperature | Industrial standard, effective for various pyridines. wikipedia.orgnih.gov |

| Birch Reduction | Sodium, Ethanol | - | Alternative to catalytic hydrogenation. wikipedia.org |

| Ammonium Formate Reduction | Ammonium formate, Pd/C | Room temperature or reflux | Mild, high yield, tolerates many functional groups. organic-chemistry.org |

| Electrochemical Reduction | Lead electrodes, H₂SO₄ | - | Follows German patent DE104664A. sciencemadness.org |

| Hydrogenation-Hydride Reduction | - | Room temperature | Efficient for removing N-pyridin-2-yl directing groups. researchgate.netnih.gov |

| Quaternization-Hydride Reduction | - | Room temperature | Efficient for removing N-pyridin-2-yl directing groups. researchgate.netnih.gov |

Nucleophilic Substitution Reactions

The pyridine ring of 1-(pyridin-2-yl)piperidin-3-amine is susceptible to nucleophilic aromatic substitution (NAS). youtube.com In these reactions, a nucleophile attacks the pyridine ring, leading to the displacement of a leaving group. youtube.com For instance, halopyridines can react with amines to introduce a new nitrogen-containing substituent. youtube.com The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. youtube.com While piperidine itself is a secondary amine, the nitrogen within the pyridine ring can be subjected to nucleophilic attack under certain conditions, especially when activated.

Derivatization Strategies for the Amine Functional Group

The primary amine at the 3-position of the piperidine ring is a key site for functionalization, allowing for the synthesis of a wide range of derivatives, most notably amides and sulfonamides.

Formation of Amides (e.g., Benzamides, N-(Pyridin-2-yl)amides)

The primary amine of 1-(pyridin-2-yl)piperidin-3-amine readily undergoes acylation with carboxylic acids or their derivatives to form amides. The synthesis of N-(pyridin-2-yl)amides has garnered significant interest due to the presence of this structural motif in many biologically active molecules. researchgate.netrsc.org

One common method for amide formation is the coupling of an amine with a carboxylic acid using a coupling agent. For example, the synthesis of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides has been reported. researchgate.net A variety of coupling agents can be employed, such as HATU, BOP, and the Mukaiyama reagent, with HATU often providing better yields. researchgate.net

Another approach involves the reaction of aminopyridines with other reagents. For instance, N-(pyridin-2-yl)benzamides can be synthesized from 2-aminopyridine (B139424) and trans-beta-nitrostyrene (B46478) using a bimetallic metal-organic framework (Fe2Ni-BDC) as a catalyst. mdpi.com This heterogeneous catalyst allows for good yields and can be recycled. mdpi.com Additionally, N-(pyridin-2-yl)amides can be formed from α-bromoketones and 2-aminopyridine in toluene, promoted by I2 and TBHP, under mild, metal-free conditions. rsc.org

Table 2: Synthesis of N-(Pyridin-2-yl)amide Derivatives

| Starting Materials | Reagents/Catalyst | Product | Key Findings |

|---|---|---|---|

| 2-Aminopyridine, trans-β-nitrostyrene | Fe₂Ni-BDC | N-(Pyridin-2-yl)benzamide | Good efficiency and catalyst recyclability. mdpi.com |

| α-Bromoketones, 2-aminopyridine | I₂, TBHP, Toluene | N-(Pyridin-2-yl)amides | Mild, metal-free conditions with C-C bond cleavage. rsc.org |

| (2R,3R,4S)-1-(tert-butoxycarbonyl)-4-(benzo[d] nih.govmdpi.comdioxol-6-yl)-2-(4-methoxyphenyl) pyrrolidine-3-carboxylic acid, Amines | HATU, BOP, Mukaiyama reagent | (2R,3R,4S)-N-boc-2,4-diarylpyrrolidine-3-carboxylic amides | HATU provided superior yields compared to BOP and Mukaiyama reagent. researchgate.net |

| 2-Aminopyridine-N-oxides | - | N-(Pyridin-2-yl)amides | A mild and high-yielding alternative to dehydrative amide couplings with 2-pyridylamines. researchgate.net |

Synthesis of Sulfonamide Derivatives

The primary amine of 1-(pyridin-2-yl)piperidin-3-amine can also be converted to sulfonamides by reacting it with sulfonyl chlorides. Sulfonamide derivatives are an important class of compounds with a wide range of biological activities. nih.gov The synthesis of sulfonamide derivatives containing a piperidine moiety has been explored for various applications. nih.gov

The general synthesis involves the reaction of the amine with a substituted benzenesulfonyl chloride, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl generated. For example, novel sulfonamide derivatives have been prepared by reacting an amino-piperidine intermediate with various aromatic sulfonyl chlorides. nih.gov The synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives has also been reported as a scaffold for potential therapeutic agents. nih.gov

Preparation of Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives from 1-(Pyridin-2-yl)piperidin-3-amine is a valuable transformation, as thioureas are versatile intermediates for the creation of various heterocyclic compounds and are known to exhibit a wide array of biological activities. nih.gov The primary method for this conversion involves the reaction of the amine with an appropriate isothiocyanate.

The general reaction proceeds through the nucleophilic addition of the primary or secondary amine of the piperidine ring to the electrophilic carbon atom of the isothiocyanate. nih.gov This straightforward "click-coupling" reaction is often efficient and can be performed under mild conditions, including mechanochemical methods like ball milling, which can lead to quantitative yields in a short amount of time. nih.gov

A common approach involves the in situ generation of the isothiocyanate from a corresponding primary amine and carbon disulfide, followed by reaction with the target amine. mdpi.comnih.gov This one-pot process is often mediated by a desulfurylating agent. nih.gov Various reagents have been developed for this purpose, with the choice often depending on the electronic nature of the starting amine. nih.gov For instance, the combination of sulfur and chloroform (B151607) can be used to generate a thiocarbonyl surrogate for the synthesis of thioureas. organic-chemistry.org

Alternatively, pre-formed isothiocyanates can be directly reacted with 1-(Pyridin-2-yl)piperidin-3-amine. The reaction conditions can be tailored based on the reactivity of the specific isothiocyanate used. For example, reactions involving less electrophilic isothiocyanates may require longer reaction times or gentle heating to achieve high yields. nih.gov

Table 1: Examples of Reagents for Thiourea Synthesis

| Reagent/Method | Description | Reference |

| Isothiocyanates | Direct reaction with the amine via nucleophilic addition. | nih.gov |

| Carbon Disulfide | Used with a primary amine and a base to form a dithiocarbamate (B8719985) salt, which is then converted to an isothiocyanate in situ. | mdpi.comnih.gov |

| Phenyl Chlorothionoformate | Reacts with amines to form thiocarbamates, which are then converted to isothiocyanates. | organic-chemistry.org |

| Mechanochemical Ball Milling | A solvent-free method for the direct coupling of amines and isothiocyanates. | nih.gov |

Strategies for Protecting Group Introduction and Cleavage

In the synthesis of complex molecules derived from 1-(Pyridin-2-yl)piperidin-3-amine, the use of protecting groups is essential to ensure chemoselectivity. weebly.com This is particularly important when reactions need to be directed to a specific site in the presence of other reactive functional groups, such as the primary amine and the pyridine nitrogen.

The most common protecting group for the amino functionality in non-peptide chemistry is the tert-butoxycarbonyl (Boc) group. fishersci.co.ukorganic-chemistry.org The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org This reaction is generally high-yielding and can be performed under mild conditions in various solvents like water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). fishersci.co.uk

The cleavage of the Boc group, or deprotection, is readily accomplished under acidic conditions. fishersci.co.uk A common method involves treatment with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). fishersci.co.ukgoogleapis.com Alternatively, hydrochloric acid (HCl) in an aqueous or organic solvent can be used. fishersci.co.uk For substrates that are sensitive to strong acids, other deprotection methods are available. fishersci.co.uk

Another widely used protecting group for amines is the benzyloxycarbonyl (Cbz or Z) group. It is introduced by reacting the amine with a benzyl (B1604629) haloformate. The Cbz group is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenation (e.g., H₂/Pd) or by treatment with strong acids like HBr in acetic acid. creative-peptides.com

Table 2: Common Protecting Groups for Amines and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | fishersci.co.ukorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | H₂/Pd, HBr/AcOH | creative-peptides.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine | weebly.com |

| Triphenylmethyl | Trt | Trityl chloride | Mild acid hydrolysis, Hydrogenolysis | weebly.com |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-(Pyridin-2-yl)piperidin-3-amine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-(Pyridin-2-yl)piperidin-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 1-(Pyridin-2-yl)piperidin-3-amine would give a distinct signal in the ¹³C NMR spectrum.

Detailed, experimentally obtained ¹³C NMR data for 1-(Pyridin-2-yl)piperidin-3-amine is not available in the cited literature. However, based on the structure, one would expect the carbon atoms of the pyridine ring to resonate at lower field (typically δ 100-160 ppm) due to their aromaticity and the presence of the electronegative nitrogen atom. The carbon atoms of the piperidine ring would appear at a higher field (typically δ 20-60 ppm). The carbon atom bearing the amino group (C3 of the piperidine ring) and the carbons adjacent to the nitrogen atoms would be deshielded compared to the other piperidine carbons. Computational methods can be used to predict the ¹³C NMR chemical shifts, which can aid in the structural assignment of synthesized compounds. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 1-(Pyridin-2-yl)piperidin-3-amine (molecular formula C₁₀H₁₅N₃), the molecular weight is 177.25 g/mol . In an MS experiment, the molecule would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

While specific mass spectrometry data for this compound is not detailed in the available research, the fragmentation pattern would likely involve the cleavage of the bond between the pyridine and piperidine rings, as well as fragmentation of the piperidine ring itself. Analysis of these fragments provides confirmation of the constituent parts of the molecule.

Vibrational Spectroscopy (Infrared/Raman) and UV-Visible Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. UV-Visible spectroscopy gives insight into the electronic transitions within the molecule.

Specific vibrational and UV-visible spectroscopic data for 1-(Pyridin-2-yl)piperidin-3-amine are not available in the reviewed literature. However, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic pyridine and aliphatic piperidine rings, and C=N and C=C stretching vibrations of the pyridine ring (typically in the 1400-1600 cm⁻¹ region). The C-N stretching vibrations for both the aromatic and aliphatic amines would also be present. organic-chemistry.org

Elemental Analysis (CHNS)

Elemental analysis is a crucial technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This data is used to confirm the empirical formula and purity of a synthesized compound.

For 1-(Pyridin-2-yl)piperidin-3-amine, with the chemical formula C₁₀H₁₅N₃, the theoretical elemental composition is:

Carbon (C): 67.76%

Hydrogen (H): 8.53%

Nitrogen (N): 23.71%

Experimentally obtained elemental analysis data for this specific compound, which would ideally be within ±0.4% of these theoretical values, is not reported in the available research. nih.gov

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of 1-(Pyridin-2-yl)piperidin-3-amine from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. A suitable HPLC method would involve a stationary phase, such as a C18 column, and a mobile phase tailored to the polarity of the compound, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound under specific conditions is a key identifier, and the peak area can be used for quantification and purity determination. For chiral compounds like 1-(Pyridin-2-yl)piperidin-3-amine, chiral HPLC methods can be developed to separate the enantiomers. This may involve the use of a chiral stationary phase or derivatization with a chiral reagent. mdpi.com

While general principles of chromatography are well-established, specific HPLC or other chromatographic methods and validation data for 1-(Pyridin-2-yl)piperidin-3-amine are not provided in the surveyed scientific literature.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of non-volatile and thermolabile compounds, making it highly suitable for the analysis of 1-(Pyridin-2-yl)piperidin-3-amine. researchgate.net The inherent polarity and basic nature of the pyridine and piperidine rings necessitate careful method development to achieve optimal chromatographic performance. helixchrom.com

Methodology and Findings:

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of pyridine and piperidine derivatives. researchgate.netnih.gov In a typical RP-HPLC setup for a compound like 1-(Pyridin-2-yl)piperidin-3-amine, a C18 column is often the stationary phase of choice. nih.govsielc.comcmes.org The mobile phase composition is critical for achieving good peak shape and resolution. Due to the basic nature of the amine groups, peak tailing can be a significant issue. To counteract this, mobile phases are often buffered. For instance, a mixture of an aqueous phosphate (B84403) buffer and an organic modifier like acetonitrile or methanol is frequently used. helixchrom.comgoogle.com The pH of the aqueous phase is a key parameter to control the ionization state of the analyte and improve chromatographic behavior.

For the analysis of related aminopyridines, a mobile phase consisting of a phosphate buffer (pH 7.0) and methanol (90:10 v/v) has been successfully used with a C18 column. cmes.org Detection is typically carried out using a UV detector, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity. sielc.comcmes.org For compounds containing a pyridine ring, detection wavelengths are often in the range of 230-280 nm. cmes.orggoogle.com

A study on the analysis of piperidine in a pharmaceutical substance utilized pre-column derivatization with 4-toluenesulfonyl chloride to introduce a chromophore, allowing for sensitive UV detection. The separation was achieved on a C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile (32:68 v/v). nih.gov While this specific derivatization might not be necessary for 1-(Pyridin-2-yl)piperidin-3-amine due to the inherent UV absorbance of the pyridine ring, it highlights a strategy to enhance detection if needed.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Amine Quantitation

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, the direct analysis of amines by GC can be challenging due to their polarity, which often leads to peak tailing and adsorption on the column. labrulez.comvt.edu Despite these challenges, GC with Flame Ionization Detection (GC-FID) can be a robust method for the quantitation of amines, including intermediates like 1-(Pyridin-2-yl)piperidin-3-amine, especially when appropriate column chemistries and derivatization strategies are employed. researchgate.netresearchgate.net

Methodology and Findings:

For the analysis of volatile amines, specialized GC columns are often required to overcome the issue of peak tailing. Columns with a stationary phase designed for amine analysis, such as the Agilent J&W CP-Volamine column, have shown good performance in separating various amines. researchgate.netnih.gov These columns are typically treated to reduce active sites that can interact with the basic amine functional groups. labrulez.com

A generic GC-FID method for the quantitation of volatile amines in pharmaceutical intermediates has been developed and validated. researchgate.net This method utilizes a CP-Volamine column with either helium or hydrogen as the carrier gas. researchgate.net The flame ionization detector provides a response that is proportional to the mass of carbon atoms, making it suitable for quantitative analysis.

In cases where the analyte is not sufficiently volatile or exhibits poor chromatographic behavior, derivatization can be employed. researchgate.net Derivatization converts the polar amine into a less polar and more volatile derivative. Common derivatization reagents for amines include acylating agents, silylating agents, and chloroformates. researchgate.net For instance, the analysis of aromatic amines in water samples has been successfully performed after derivatization with iodine. nih.gov While derivatization adds a step to the sample preparation process, it can significantly improve sensitivity and peak shape. researchgate.net

A study on the determination of piperidine-3-amine in a final drug product utilized a direct injection GC method without derivatization. This was achieved using a diphenyl dimethyl polysiloxane stationary phase column and a flame ionization detector. researchgate.net This indicates that with careful optimization of the GC conditions, direct analysis of aminopiperidine structures is feasible.

Chiral Analytical Techniques, including Derivatization for Enantiomeric Purity

The 1-(Pyridin-2-yl)piperidin-3-amine molecule contains a chiral center at the 3-position of the piperidine ring, meaning it can exist as a pair of enantiomers. For pharmaceutical applications, it is often crucial to control the enantiomeric purity, as different enantiomers can exhibit different pharmacological activities. Chiral analytical techniques are therefore essential for the characterization of this compound.

Methodology and Findings:

Chiral HPLC is the most common technique for the separation and quantification of enantiomers. This can be achieved either by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. nih.govresearchgate.net

A validated chiral HPLC method for determining the enantiomeric purity of piperidin-3-amine (B1201142) involved pre-column derivatization with para-toluenesulfonyl chloride (PTSC). nih.gov This reaction introduces a chromophore and creates diastereomeric derivatives that can be resolved on a chiral stationary phase like Chiralpak AD-H. The mobile phase used was 0.1% diethylamine (B46881) in ethanol (B145695), and detection was performed at 228 nm. This method demonstrated good resolution between the enantiomers. nih.gov

Another approach involves the use of chiral derivatizing reagents that not only enable separation but also enhance detection sensitivity, particularly for mass spectrometry. nih.govelsevierpure.com For example, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp) has been developed as a derivatization reagent for chiral carboxylic acids, leading to enhanced ESI-MS/MS detection and successful enantiomeric separation. elsevierpure.com While this reagent is for carboxylic acids, the principle of using a chiral reagent to create diastereomers that can be easily separated and detected is broadly applicable.

A patent describes the use of benzoyl chloride as a derivatization reagent for 3-aminopiperidine. The resulting benzoyl-3-aminopiperidine can be analyzed on a chiral column to determine the enantiomeric excess. google.com Another patent details a similar approach using excess benzoyl chloride to form dibenzoyl 3-aminopiperidine, which is then analyzed by chiral HPLC. google.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule in a simulated environment, such as in a solvent or bound to a biological target. nih.gov These simulations are crucial for understanding the dynamic behavior of molecules, which is often essential for their biological function.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govacademie-sciences.frcmjpublishers.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose. nih.gov The results of molecular docking studies can provide valuable insights into the binding mode and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. academie-sciences.frmdpi.com This information is instrumental in structure-based drug design and in elucidating the mechanism of action of potential therapeutic agents. cmjpublishers.com

Pharmacophore Modeling and Identification

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for a series of compounds based on the 1-(Pyridin-2-yl)piperidin-3-amine scaffold would identify key electronic and steric features that govern its biological activity.

Detailed research into analogous structures, such as pyridin-2(1H)-one derivatives, has demonstrated the utility of pharmacophore modeling in distinguishing between different biological activities, like anticancer and anti-fibrosis effects. nih.gov For the 1-(Pyridin-2-yl)piperidin-3-amine scaffold, a hypothetical pharmacophore model can be constructed based on its inherent structural features. The key features would likely include:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine (B92270) ring.

A Hydrogen Bond Donor (HBD): The nitrogen atom of the primary amine group on the piperidine (B6355638) ring.

A Positive Ionizable (PI) Feature: The secondary amine within the piperidine ring, which can be protonated under physiological conditions.

Hydrophobic (HY) Regions: The aliphatic carbons of the piperidine ring and the aromatic pyridine ring.

This model serves as a 3D query for screening large chemical databases to identify novel compounds that match the pharmacophore and thus are likely to exhibit similar biological activity. nih.gov Validation of such a model is critical and is often performed by screening a test set of known active and inactive molecules to assess the model's ability to discriminate between them. nih.gov

Table 1: Hypothetical Pharmacophore Features of 1-(Pyridin-2-yl)piperidin-3-amine

| Feature Type | Location on Scaffold | Role in Molecular Interaction |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Forms hydrogen bonds with donor residues in a target protein. |

| Hydrogen Bond Donor (HBD) | 3-Amine Group | Forms hydrogen bonds with acceptor residues in a target protein. |

| Positive Ionizable (PI) | Piperidine Nitrogen | Can form salt bridges or key ionic interactions. |

| Aromatic Ring (AR) | Pyridine Ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Aliphatic (HY) | Piperidine Ring | Engages in van der Waals or hydrophobic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the 1-(Pyridin-2-yl)piperidin-3-amine series, a 2D or 3D-QSAR model would be invaluable for predicting the activity of unsynthesized analogues, thereby guiding lead optimization.

The development of a QSAR model begins with a dataset of structurally related compounds and their corresponding measured biological activities (e.g., IC₅₀ or EC₅₀ values). For these compounds, a wide range of molecular descriptors are calculated, which quantify various aspects of their physicochemical properties. Studies on similar heterocyclic scaffolds have successfully used descriptors related to steric, electronic, and thermodynamic properties to build predictive QSAR models. nih.gov

A hypothetical QSAR study on a series of 1-(Pyridin-2-yl)piperidin-3-amine derivatives might include the descriptors shown in the table below. The goal is to generate an equation where activity is a function of these descriptors, allowing for the prediction of potency for new designs.

Table 2: Illustrative Data for a QSAR Study of 1-(Pyridin-2-yl)piperidin-3-amine Analogues

| Compound ID | R-Group (on 3-amine) | pIC₅₀ (Hypothetical) | LogP (Descriptor) | Polar Surface Area (Descriptor) |

| 1 | -H | 6.5 | 1.8 | 54.5 Ų |

| 2 | -CH₃ | 6.8 | 2.2 | 54.5 Ų |

| 3 | -C(=O)CH₃ | 7.2 | 1.5 | 71.7 Ų |

| 4 | -SO₂CH₃ | 6.1 | 1.3 | 98.9 Ų |

| 5 | -c1ccccc1 | 7.5 | 3.7 | 54.5 Ų |

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to derive the QSAR model. A robust model will exhibit high correlation coefficients (R²) and strong predictive power, as assessed by internal and external validation techniques (Q², R²_pred). nih.gov Such models reveal which properties are most influential in determining biological activity, guiding further chemical modifications.

In Silico Virtual Screening Methodologies

Virtual screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.ir For a compound like 1-(Pyridin-2-yl)piperidin-3-amine, both ligand-based and structure-based virtual screening methods can be employed.

Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active molecule (like our lead compound) as a template. The pharmacophore model developed in section 5.4 would be a primary tool for LBVS, searching for molecules in databases like Enamine REAL or ChemDiv that fit the essential 3D feature arrangement. nih.govnih.govchemdiv.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target (e.g., a protein kinase) is known, SBVS, or molecular docking, can be performed. sciengpub.ir This method simulates the binding of millions of potential ligands into the target's active site, scoring them based on how well they fit and the predicted binding energy. researchgate.net This is particularly relevant as many pyridine- and piperidine-containing molecules are known kinase inhibitors. nih.govmdpi.com

A collaborative virtual screening approach, where multiple computational techniques are used to screen diverse chemical libraries, has proven effective in rapidly identifying and elaborating hit series for various targets. nih.gov

In recent years, machine learning (ML) and deep learning (DL) have revolutionized virtual screening and QSAR. nih.gov Instead of relying on simple linear models, more complex algorithms can be trained to predict biological activity.

For the 1-(Pyridin-2-yl)piperidin-3-amine scaffold, an ML model could be developed by:

Data Collection: Assembling a large dataset of known kinase inhibitors or other relevant molecules, including their structures and activities.

Descriptor Calculation: Computing a vast array of molecular fingerprints and physicochemical descriptors for each molecule. nih.gov

Model Training: Using algorithms like Random Forest, Gradient Boosting, or Artificial Neural Networks (ANNs) to learn the complex relationships between the descriptors and biological activity. nih.govnih.gov

Prediction: Applying the trained model to screen massive virtual libraries, prioritizing a smaller, more promising set of compounds for synthesis and testing.

These models can capture non-linear relationships that traditional QSAR might miss, leading to more accurate predictions and a higher success rate in identifying potent hit compounds. nih.gov

Table 3: Common Descriptor Types for Machine Learning Models

| Descriptor Class | Example | Information Encoded |

| 2D Fingerprints | Morgan, MACCS keys | Presence or absence of specific substructural fragments. |

| Physicochemical | LogP, TPSA, Molecular Weight | Bulk properties like solubility, permeability, and size. |

| Topological | Balaban J, Wiener Index | Information about molecular branching and connectivity. |

| 3D Descriptors | WHIM, GETAWAY | 3D aspects of molecular shape and atom distribution. |

De Novo Design Strategies for Novel Compound Generation

De novo design refers to the computational creation of novel molecular structures with desired properties, rather than searching for them in existing libraries. These methods often use a starting point, such as a molecular fragment or a scaffold like pyridinylpiperidine.

Starting with the 1-(Pyridin-2-yl)piperidin-3-amine core, de novo design algorithms could explore novel chemical space by:

Growing: Adding atoms or fragments to the scaffold in a step-wise manner.

Linking: Combining different fragments to the scaffold.

Mutating: Systematically changing atoms or functional groups on the core structure.

Throughout this process, the newly generated molecules are scored based on a fitness function, which could be a QSAR model, a docking score, or a machine learning prediction. nih.gov This ensures that the design process is guided toward molecules with a higher probability of being active. One popular concept in modern drug design is the "escape from flatland," which encourages the generation of more three-dimensional and saturated structures, as these often have better interactions with protein binding sites. mdpi.com A de novo approach applied to the pyridinylpiperidine scaffold could systematically explore substitutions that increase its 3D complexity, potentially leading to inhibitors with improved potency and selectivity. mdpi.comnih.gov

Structure Activity Relationship Sar Investigations

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine moiety is a key structural feature in a vast number of biologically active compounds and serves as a versatile scaffold for chemical modification. In the context of 1-(Pyridin-2-yl)piperidin-3-amine, substitutions on the piperidine ring, particularly at the nitrogen atom, can significantly modulate the compound's physicochemical properties and its interaction with biological targets.

Effects of Aliphatic Substituents on the Piperidine Nitrogen

The introduction of aliphatic substituents on the piperidine nitrogen can influence a compound's lipophilicity, basicity, and steric profile, all of which are critical determinants of biological activity. While direct SAR studies on 1-(Pyridin-2-yl)piperidin-3-amine with a systematic variation of aliphatic groups are not extensively documented in publicly available literature, general principles from related series of piperidine and piperazine (B1678402) derivatives can provide valuable insights.

In many classes of bioactive piperidines, the size and nature of the N-aliphatic substituent are pivotal. For instance, in a series of N-substituted piperidine analogs, a progressive increase in the length of a linear alkyl chain can lead to a corresponding increase in activity up to an optimal length, after which a further increase may result in a decrease in potency due to steric hindrance or unfavorable hydrophobic interactions at the binding site.

| Aliphatic Substituent (R) | General Impact on Lipophilicity | Potential Effect on Biological Activity |

|---|---|---|

| Methyl | Slight increase | May provide a good balance of potency and solubility. |

| Ethyl | Moderate increase | Often enhances potency compared to methyl. |

| Isopropyl | Increased branching | Can improve selectivity or introduce steric hindrance. |

| Cyclohexyl | Significant increase | May enhance binding through hydrophobic interactions. |

Influence of Aromatic and Benzylic Moieties

Attaching aromatic and benzylic groups to the piperidine nitrogen introduces significant steric bulk and the potential for additional binding interactions, such as pi-stacking and hydrophobic interactions. The position and nature of substituents on these aromatic rings can further fine-tune the biological activity.

For instance, in studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the substitution pattern on the benzyl (B1604629) group was found to be critical for their inhibitory potency against certain enzymes acs.orgnih.gov. Similarly, for analogs of 1-(Pyridin-2-yl)piperidin-3-amine, an N-benzyl group could orient the phenyl ring into a specific binding pocket, and substituents on this ring could either enhance or diminish this interaction.

| Aromatic/Benzylic Moiety (R) | Potential Interactions | General Effect on Activity |

|---|---|---|

| Phenyl | Pi-stacking, hydrophobic | Can significantly increase potency. |

| Benzyl | Pi-stacking, hydrophobic | Often a potent substituent; activity is sensitive to substitution on the phenyl ring. |

| Substituted Phenyl (e.g., 4-Fluoro) | Altered electronics, potential for halogen bonding | Substituent nature and position are critical; can enhance potency and selectivity. |

| Naphthyl | Extended aromatic system | May increase binding affinity through enhanced hydrophobic and pi-stacking interactions. |

Role of Polar Versus Apolar Substituents

The balance between polar and apolar (lipophilic) properties, often referred to as the hydrophilic-lipophilic balance (HLB), is a cornerstone of drug design. The introduction of polar or apolar substituents on the piperidine ring can dramatically alter a molecule's solubility, permeability, and target engagement.

Apolar substituents generally increase lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Conversely, polar substituents can improve aqueous solubility and provide opportunities for specific hydrogen bonding interactions with the target protein.

In a study of piperidine derivatives, it was shown that the stereospecific placement of functional groups in equatorial or axial positions relative to the amine unit significantly modulates basicity, lipophilicity, and aqueous solubility semanticscholar.org.

Significance of Linker Length and Composition

In many bioactive molecules, a linker connects a core scaffold to another functional group. The length and chemical nature of this linker are often critical for optimal biological activity. For analogs of 1-(Pyridin-2-yl)piperidin-3-amine where a substituent on the piperidine nitrogen is further extended, the linker's properties come into play.

Studies on other classes of molecules have demonstrated the profound impact of linker modifications. For example, in a series of N-arylpiperazine-modified analogs of KN-62, a one-carbon linker between the piperazine nitrogen and a phenyl ring was found to increase activity, whereas a two-carbon linker led to a tenfold decrease in biological activity nih.gov. This highlights the importance of precise positioning of functional groups for optimal interaction with the target. The flexibility of the linker is also a key parameter; rigid linkers may lock the molecule in a favorable conformation, while flexible linkers allow for conformational adaptability at the binding site.

Influence of Pyridine (B92270) Ring Substitutions on Biological Activity

Electronic Properties of Substituents (e.g., Electron-Donating/Withdrawing Groups)

Electron-donating groups (EDGs) , such as methyl (-CH3) or methoxy (-OCH3), increase the electron density on the pyridine ring. This can enhance the basicity of the pyridine nitrogen and potentially strengthen hydrogen bond acceptor capabilities. In some contexts, EDGs have been shown to stabilize ring systems and increase fluorescence, suggesting a modulation of the molecule's electronic state beilstein-journals.org.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN), decrease the electron density on the pyridine ring. This reduces the basicity of the pyridine nitrogen and can alter the molecule's interaction with its target. In a study on NNN pincer-type molecules, an electron-withdrawing nitro group was found to significantly alter the electronic nature of the pyridine ring nih.gov. The introduction of EWGs can also create opportunities for different types of interactions at the binding site.

The electronic push-pull effect of substituents on the pyridine ring of 2-aminopyridine (B139424) derivatives has been shown to modulate their fluorescence properties, indicating a direct influence on the intramolecular charge transfer (ICT) state of the molecules beilstein-journals.org. This modulation of electronic properties is a key strategy in tuning the biological activity of pyridine-containing compounds.

| Substituent Type | Example | Effect on Pyridine Ring Electron Density | Potential Impact on Biological Activity |

|---|---|---|---|

| Electron-Donating Group (EDG) | -CH3, -OCH3 | Increase | May enhance binding through increased basicity or hydrogen bonding potential. |

| Electron-Withdrawing Group (EWG) | -NO2, -CN, -CF3 | Decrease | Can alter binding mode and improve selectivity; may introduce new interactions. |

| Halogens | -F, -Cl, -Br | Weakly deactivating (inductive withdrawal, resonance donation) | Can modulate lipophilicity and metabolic stability; potential for halogen bonding. |

Effect of Heteroatom Incorporation in Related Scaffolds

The incorporation of heteroatoms into scaffolds related to 1-(Pyridin-2-yl)piperidin-3-amine has been shown to significantly influence their biological activity. For instance, in a series of σ2 receptor antagonists, the replacement of a tetralin nucleus with a 2-aminopyridine moiety led to compounds with high affinity for both σ subtypes nih.gov. This suggests that the nitrogen atom in the pyridine ring of 1-(Pyridin-2-yl)piperidin-3-amine is a key feature for its biological activity.

Furthermore, studies on related piperidine scaffolds have demonstrated that the introduction of additional heteroatoms can modulate physicochemical properties and biological activity. For example, replacing the piperidine ring with a morpholine ring can increase polarity, which may reduce metabolism at sites adjacent to the nitrogen atom cambridgemedchemconsulting.com. The pKa of the basic nitrogen is also altered, which can affect receptor interactions. In the context of 1-(Pyridin-2-yl)piperidin-3-amine, this suggests that modifications to the piperidine ring, such as the introduction of an oxygen atom to form a morpholine analog, could alter its pharmacokinetic and pharmacodynamic profile.

Bioisosteric replacement of the pyridine ring itself is another strategy that highlights the importance of the heteroatom. Replacing a pyridine ring with a benzonitrile can in some cases improve biological activity by displacing water molecules from the binding site researchgate.net. This indicates that the nitrogen atom of the pyridine in 1-(Pyridin-2-yl)piperidin-3-amine is likely involved in key hydrogen bonding interactions with its target. The table below summarizes the effects of heteroatom incorporation in related scaffolds.

Table 1: Effect of Heteroatom Incorporation in Scaffolds Related to 1-(Pyridin-2-yl)piperidin-3-amine

| Original Scaffold Moiety | Heteroatom-Containing Replacement | Potential Effects on Biological Activity | Reference |

|---|---|---|---|

| Tetralin | 2-Aminopyridine | Increased affinity for σ receptors | nih.gov |

| Piperidine | Morpholine | Increased polarity, altered metabolism and pKa | cambridgemedchemconsulting.com |

| Pyridine | Benzonitrile | Potential for improved biological activity via displacement of water | researchgate.net |

Elucidation of Steric and Electronic Factors Governing Ligand-Target Binding

The binding of a ligand to its target is governed by a combination of steric and electronic factors. For 1-(Pyridin-2-yl)piperidin-3-amine, both the size and shape (steric) and the electron distribution (electronic) of the molecule are critical for its biological activity.

Steric Factors:

The size and conformation of the piperidine ring and the relative orientation of the pyridine ring are significant steric determinants. The introduction of chiral centers in the piperidine ring can significantly influence activity by altering how the molecule fits into a binding pocket researchgate.netthieme-connect.com. For instance, in a series of GLP-1R agonists containing a substituted piperidine ring, the position of the substituent on the piperidine ring was crucial for activity thieme-connect.com. A substituent at the 4-position of the piperidine ring resulted in poor potentiation, highlighting the steric constraints of the binding site thieme-connect.com. This suggests that the 3-amino substitution pattern of 1-(Pyridin-2-yl)piperidin-3-amine is likely a key steric feature for its specific biological target.

The steric bulk of substituents on either the pyridine or piperidine ring can also impact binding. In a study of CXCR3 chemokine antagonists with a pyridyl-piperazinyl-piperidine scaffold, substitution on the piperazine ring had a pronounced effect on receptor affinity, with a 2'(S)-ethylpiperazine moiety resulting in a human CXCR3 IC50 of 0.2 nM nih.gov. This underscores the sensitivity of receptor binding to even small changes in steric bulk.

Electronic Factors:

The electronic properties of the pyridine ring and the basicity of the amine groups are critical for ligand-target interactions. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, and its electron density influences the strength of this interaction. The replacement of pyridine with benzonitrile, which can mimic the hydrogen-bond acceptor properties, has been a successful strategy in medicinal chemistry, indicating the importance of this electronic feature researchgate.net.

The pKa of the amine groups on the piperidine ring is another crucial electronic factor. The protonation state of these amines at physiological pH will determine their ability to form ionic bonds or hydrogen bonds with the target receptor. The introduction of chiral centers or other substituents on the piperidine ring can modulate the pKa of the nitrogen atoms, thereby influencing binding affinity cambridgemedchemconsulting.com.

The interplay of these steric and electronic factors is summarized in the table below.

Table 2: Steric and Electronic Factors in Ligand-Target Binding for Pyridinylpiperidine Analogs

| Factor | Structural Feature | Influence on Binding |

|---|---|---|

| Steric | Position of substituents on the piperidine ring | Dictates optimal fit within the binding pocket; incorrect positioning can lead to loss of activity. |

| Steric | Bulk of substituents on pyridine or piperidine rings | Can enhance or disrupt binding depending on the topology of the receptor's binding site. |

| Electronic | Pyridine nitrogen | Acts as a key hydrogen bond acceptor. |

| Electronic | Basicity (pKa) of piperidine and amino nitrogens | Determines the potential for ionic and hydrogen bonding interactions with the target. |

Optimization of Target Selectivity and Biological Potency through Structural Modifications

The optimization of a lead compound like 1-(Pyridin-2-yl)piperidin-3-amine involves making structural modifications to improve its potency against the desired target while minimizing activity at off-targets, thereby increasing selectivity.

One common strategy is the introduction of substituents at various positions on the scaffold. For example, in the development of pteridine reductase inhibitors, structure-based optimization of a piperidine-pteridine derivative led to a library of compounds with significantly improved selectivity for the parasite's enzyme nih.gov. This was achieved by modifying substituents on the piperidine ring to better fit the target's active site. Similarly, for 1-(Pyridin-2-yl)piperidin-3-amine, systematic substitution on both the pyridine and piperidine rings could be explored to enhance selectivity and potency. For instance, introducing a substituent at the 2-position of the piperidine ring has been shown to enhance the aqueous solubility of related compounds, which can improve pharmacokinetic properties thieme-connect.com.

The concept of ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are useful metrics in guiding optimization sciforschenonline.org. These metrics relate the potency of a compound to its size and lipophilicity, respectively. During optimization, the goal is often to increase potency without a disproportionate increase in molecular weight or lipophilicity, as high lipophilicity can lead to off-target effects and poor pharmacokinetic properties sciforschenonline.org. For 1-(Pyridin-2-yl)piperidin-3-amine, modifications should ideally lead to an increase in LLE, indicating that potency is being improved more than lipophilicity sciforschenonline.org.

The table below outlines some general strategies for optimizing the selectivity and potency of compounds related to 1-(Pyridin-2-yl)piperidin-3-amine.

Table 3: Strategies for Optimization of Selectivity and Potency

| Optimization Strategy | Structural Modification Example | Desired Outcome |

|---|---|---|

| Targeted Substitution | Addition of small alkyl or polar groups to the piperidine or pyridine ring. | Improved fit in the target binding pocket, leading to increased potency and selectivity. |

| Solubility Enhancement | Introduction of a substituent at the 2-position of the piperidine ring. | Improved aqueous solubility and pharmacokinetic profile. |

| Lipophilicity Modulation | Guided by Ligand Lipophilicity Efficiency (LLE) metrics. | Increased potency with minimal increase in lipophilicity to avoid off-target effects. |

| Bioisosteric Replacement | Replacing the pyridine ring with other heteroaromatic rings. | To fine-tune electronic and steric properties for improved target engagement. |

Target Identification and Biological Pathway Modulation in Vitro Studies

Interaction with Neurotransmitter Receptors

The piperidine (B6355638) moiety is a recognized structural feature in ligands targeting neurotransmitter receptors. nih.govmdpi.com Derivatives containing this ring system have been investigated for their ability to interact with several central nervous system receptors, including histamine (B1213489) and sigma receptors. nih.govnih.gov The basic nitrogen within the piperidine ring is often crucial for forming key interactions, such as salt bridges, within the binding pockets of these receptors. nih.gov

Specifically, the histamine H3 receptor (H3R), a G protein-coupled receptor that modulates the release of various neurotransmitters, has been a target for piperidine-based compounds. nih.gov Additionally, sigma receptors (σ), particularly the σ1 subtype, are chaperone proteins that regulate numerous neurotransmitter systems and are targeted by piperidine derivatives for potential therapeutic applications in neuropsychiatric and neurodegenerative disorders. nih.gov The structural characteristics of the piperidine ring have been identified as critical for achieving dual activity at both H3 and σ1 receptors. nih.gov

Enzyme Inhibition and Modulation Mechanisms

Derivatives built upon the 1-(pyridin-2-yl)piperidin-3-amine framework have been synthesized and evaluated as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes.

The pyridine (B92270) and piperidine motifs are common in kinase inhibitors, where they often interact with the highly conserved ATP-binding site. nih.gov

EGFR Mutant Inhibition : A notable derivative, (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, which contains the core piperidine structure, has been identified as a potent and irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase. nih.govacs.org This compound demonstrated strong inhibitory activity against primary EGFR mutations (L858R and del19) as well as the drug-resistant T790M mutant. nih.govresearchgate.net The mechanism involves the formation of a covalent bond with the Cys797 residue in an inactive conformation of EGFR. researchgate.net A KINOMEscan assay across 468 kinases revealed a high degree of selectivity for this compound. nih.govresearchgate.net

Table 1: In Vitro Inhibitory Activity of an EGFR Mutant Kinase Inhibitor Derivative

| Target Kinase | IC₅₀ (nM) | Cell Line |

|---|---|---|

| EGFR (L858R/T790M) | 6.4 | Enzyme Assay |

| EGFR (del19) | 2.2 | Enzyme Assay |

| EGFR (wt) | 88 | Enzyme Assay |

Data sourced from studies on the derivative (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one.

CHK1 Inhibition : Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway and a target for cancer therapy. researchgate.net Novel series of potent and orally bioavailable CHK1 inhibitors have been developed based on 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffolds. researchgate.netacs.org These compounds, while not direct derivatives of 1-(pyridin-2-yl)piperidin-3-amine, highlight the utility of the pyridin-amino moiety in designing CHK1 inhibitors that can potentiate the effects of chemotherapy. acs.orgacs.org

B-Raf Inhibition : The B-Raf kinase, particularly the B-RafV600E mutant, is a key driver in certain cancers. nih.gov Inhibitors have been developed from a pyrazolopyridine hinge-binding template, evolving from an initial pyridine amide lead compound. nih.gov This work demonstrates that pyridine-based structures can serve as effective scaffolds for developing potent and selective B-Raf inhibitors. nih.gov

CDK4/6 Inhibition : Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle and are validated targets in breast cancer. nih.gov While many inhibitors share a common N-(pyridin-2-yl)pyrimidin-2-amine skeleton, research into novel scaffolds such as N-(pyridin-3-yl) proline derivatives has been undertaken to identify new selective CDK4/6 inhibitors. nih.gov This indicates the versatility of the pyridine ring in developing inhibitors for this kinase family.

PIM-1 Inhibition : The PIM-1 kinase is an oncogenic serine/threonine kinase involved in cancer cell survival. Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of PIM-1, further underscoring the role of pyridine-containing structures in targeting cancer-related kinases. nih.gov

MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation. nih.gov The Ras-ERK and PI3K-mTOR pathways are known to have extensive crosstalk. nih.gov The previously mentioned EGFR inhibitor derivative, (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, was shown to potently inhibit the phosphorylation of ERK, a downstream mediator of EGFR signaling. acs.org In EGFR mutant cell lines such as H1975, PC9, H3255, and HCC827, this compound inhibited ERK phosphorylation with an EC₅₀ of less than 10 nM. acs.org This demonstrates that derivatives of the core scaffold can effectively modulate this critical intracellular pathway.

Receptor Binding Studies (Agonist/Antagonist Activity)

The functional activity of piperidine-containing ligands at neurotransmitter receptors has been characterized. Studies on related non-imidazole compounds show that they can act as inverse agonists at the human histamine H3 receptor. researchgate.net For example, one such compound behaved as a competitive antagonist with a Ki value of 0.16 nM and as an inverse agonist with an EC₅₀ value of 1.5 nM. researchgate.net

In studies comparing piperidine and piperazine (B1678402) cores, the piperidine-containing compounds showed significantly higher affinity for the σ1 receptor. nih.gov This difference in inhibitory potency was attributed to the protonation state at physiological pH, with the piperidine derivative existing almost exclusively in the more active monoprotonated form. nih.gov These findings establish that piperidine-based structures can function as potent antagonists or inverse agonists at these CNS receptors. nih.govresearchgate.net

In Vitro Activity Against Specific Biological Systems

The development of kinase inhibitors based on the 1-(pyridin-2-yl)piperidin-3-amine scaffold has led to compounds with significant antiproliferative effects against cancer cells. The EGFR inhibitor derivative, (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)prop-2-en-1-one, displayed potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines that are driven by EGFR mutations. researchgate.net It showed strong effects against H1975, PC9, HCC827, and H3255 cells, while having less impact on cells expressing wild-type EGFR. researchgate.net

Table 2: Antiproliferative Activity (GI₅₀) of an EGFR Inhibitor Derivative in NSCLC Cell Lines

| Cell Line | EGFR Status | GI₅₀ (µM) |

|---|---|---|

| H1975 | L858R/T790M | 1.2 |

| PC9 | del19 | <0.01 |

| HCC827 | del19 | <0.01 |

| H3255 | L858R | <0.01 |

Data sourced from studies on the derivative (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)prop-2-en-1-one. acs.orgresearchgate.net

In Vitro Antimicrobial Potential

A review of available scientific literature did not yield specific studies evaluating the in vitro antimicrobial potential of the compound 1-(Pyridin-2-yl)piperidin-3-amine. While derivatives containing pyridine and piperidine rings have been investigated for a range of pharmacological activities, including antimicrobial effects, data directly pertaining to this specific molecule's activity against bacterial or fungal strains is not presently documented in the reviewed sources. nih.govnih.gov

Modulation of Gene Expression (e.g., PCSK9 mRNA Translation Inhibition)

Derivatives of 1-(Pyridin-2-yl)piperidin-3-amine have been identified as small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) mRNA translation. nih.govresearchgate.net A 2018 study by Londregan et al. described a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine-1-carboxamides, which utilize the 1-(Pyridin-2-yl)piperidin-3-amine scaffold as a core structural component, or "head group". nih.govresearchgate.net

In this research, the amine group of the parent structure was modified to create various carboxamides in an effort to optimize potency and drug-like properties. researchgate.net The resulting analogues were evaluated for their ability to inhibit the production of PCSK9 protein in cellular assays. This research identified several analogues, such as compounds 4d and 4g, that demonstrated enhanced PCSK9 potency and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to earlier lead compounds. nih.govresearchgate.net The mechanism of action for this class of compounds is the inhibition of the ribosomal translation of PCSK9 mRNA, thereby reducing the amount of secreted PCSK9 protein. researchgate.net

| Core Structure | Modification Site | Modification Type | Reported Outcome | Reference |

|---|---|---|---|---|

| 1-(Pyridin-2-yl)piperidin-3-amine | Piperidine Nitrogen (N1) | Addition of carboxamide "tail" groups | Creation of potent PCSK9 mRNA translation inhibitors. | nih.govresearchgate.net |

| N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine-1-carboxamides | Carboxamide "tail" | Empirical optimization | Identification of analogues (e.g., 4d, 4g) with improved potency and safety profiles. | nih.govresearchgate.net |

Assessment of Compound Selectivity Across Multiple Biological Targets

The assessment of selectivity is a critical step in drug discovery to minimize off-target effects. For the N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine-1-carboxamide series, studies indicated that newer analogues possessed "improved in vitro safety profiles" when compared with earlier lead structures. nih.govresearchgate.net This suggests that compound selectivity was evaluated against a panel of relevant biological targets, although specific details of this selectivity panel are not available in the primary abstract. nih.govresearchgate.net

The pyridine-piperidine scaffold is a common structural motif in medicinal chemistry and is known to interact with a variety of biological targets. nih.govnih.gov Therefore, ensuring selectivity is a key challenge during the development of compounds containing this core. For instance, different piperidine carboxamide derivatives have been identified as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), with selectivity demonstrated against the related kinase IGF1R. nih.gov Other research has focused on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as selective ligands for sigma receptors, highlighting a 19-fold selectivity for the sigma-1 subtype over the sigma-2 subtype for one compound. nih.gov This demonstrates that modifications to the core scaffold can direct the compound's activity and selectivity toward a specific intended target.

Strategies for Lead Identification and Optimization in Drug Discovery

High-Throughput and Virtual Screening Approaches for Lead Compound Identification

High-throughput screening (HTS) and virtual screening are foundational strategies in modern drug discovery for identifying initial lead compounds from vast chemical libraries. HTS involves the automated testing of large numbers of compounds against a biological target. rjppd.orgbiobide.com A compound like 1-(Pyridin-2-yl)piperidin-3-amine could be identified as a "hit" in such a screen due to its potential to interact with a variety of biological targets, a characteristic conferred by its distinct structural motifs: a pyridine (B92270) ring, a piperidine (B6355638) core, and a primary amine.

Virtual screening, a computational alternative, utilizes computer models to predict the binding of compounds to a target protein. This approach can be particularly useful for scaffolds like 1-(Pyridin-2-yl)piperidin-3-amine, where libraries of virtual derivatives can be rapidly assessed for their potential to bind to a target of interest. This in silico approach helps to prioritize which compounds to synthesize and test in the laboratory, thereby saving time and resources.

Fragment-Based Lead Discovery (FBLD) Applications

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful alternative to traditional HTS for the identification of lead compounds. nih.govresearchgate.net This method involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to the target protein. nih.govhilarispublisher.com The 1-(Pyridin-2-yl)piperidin-3-amine scaffold can be deconstructed into key fragments, such as 2-aminopyridine (B139424) and 3-aminopiperidine, which can be individually screened.

Strategic Chemical Modifications for Compound Property Refinement

Once a lead compound is identified, the process of lead optimization begins. This involves making strategic chemical modifications to the molecule to improve its pharmacological properties. danaher.comslideshare.net

Enhancing Biological Potency

The biological potency of a lead compound is a critical determinant of its potential as a drug. For a scaffold like 1-(Pyridin-2-yl)piperidin-3-amine, medicinal chemists can systematically modify its structure to improve its interaction with the target. For example, substitutions on the pyridine ring can modulate the electronic properties of the molecule and influence its binding affinity. Similarly, modifications to the amine group on the piperidine ring can introduce new hydrogen bonding interactions or alter the compound's basicity.

The following table illustrates a hypothetical structure-activity relationship (SAR) study for a series of 1-(Pyridin-2-yl)piperidin-3-amine analogs, demonstrating how different substitutions could impact biological potency.

| Compound | R1 (Pyridine Ring Substitution) | R2 (Amine Substitution) | IC50 (nM) |

| 1a | H | H | 500 |

| 1b | 4-Cl | H | 250 |

| 1c | 4-OCH3 | H | 600 |

| 1d | H | -CH3 | 400 |

| 1e | 4-Cl | -CH3 | 100 |

Improving Target Specificity and Selectivity

In addition to potency, the selectivity of a drug for its intended target is paramount to minimizing off-target effects. Strategic modifications to the 1-(Pyridin-2-yl)piperidin-3-amine scaffold can be made to enhance its selectivity. For instance, introducing bulky substituents at specific positions on the pyridine or piperidine rings can prevent the compound from binding to the active sites of related but undesired proteins.

The table below presents a hypothetical example of how chemical modifications can improve the selectivity of a lead compound for a primary target over a related off-target.

| Compound | Modification | Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity (B/A) |

| 2a | None | 100 | 300 | 3 |

| 2b | 5-F on Pyridine | 80 | 1600 | 20 |

| 2c | N-Cyclopropyl on Piperidine | 120 | 3600 | 30 |

Computational Tools in Lead Optimization Workflows

Computational chemistry plays an indispensable role in modern lead optimization. danaher.com These tools provide valuable insights into how a compound interacts with its target at the molecular level, thereby guiding the design of more effective and selective drugs.

Structural Modification within Target Binding Pockets (e.g., LEADOPT)

Software programs that facilitate lead optimization, often referred to by acronyms such as LEADOPT, allow medicinal chemists to visualize the binding of a lead compound within the three-dimensional structure of its target protein. These programs can predict how modifications to the compound's structure will affect its binding affinity and selectivity. For a molecule like 1-(Pyridin-2-yl)piperidin-3-amine, these tools can be used to explore different substitution patterns on the pyridine and piperidine rings to identify modifications that are likely to improve its pharmacological profile. This in silico approach accelerates the lead optimization process by prioritizing the synthesis of compounds with the highest probability of success.

Multiparameter Optimization Methodologies